The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has been described starting from 8-hydroxyquinoline and ethyl 2-chloroacetate. [] The ester (ethyl 2-chloroacetate) reacts with hydrazine hydrate followed by a reaction with phenyl isothiocyanate. This intermediate undergoes ring closure using potassium hydroxide to yield a 3-mercapto-1,2,4-triazole derivative. Finally, reaction with 2-chloro-N-(4-iodophenyl)acetamide gives the final product, 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide. []
The molecular structure of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and high resolution mass spectrometry. [] The presence of specific peaks in the spectra confirms the presence of the expected functional groups and their connectivity within the molecule.
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide involves several chemical reactions including esterification, hydrazinolysis, thiourea formation, cyclization, and nucleophilic substitution. [] Each step proceeds under specific reaction conditions, utilizing various reagents and catalysts.
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide has shown potential as an anti-tumor agent in in vitro studies. [] It has demonstrated activity against several cancer cell lines, including renal cancer, non-small cell lung cancer, and ovarian cancer. [] Further research is needed to fully evaluate its efficacy and safety in preclinical and clinical settings.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1